molecular formula C16H14N4S B14137928 1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide CAS No. 88839-01-4

1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide

Cat. No.: B14137928
CAS No.: 88839-01-4
M. Wt: 294.4 g/mol
InChI Key: IIFPBDSJGUIWEW-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide typically involves the reaction of 3-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, where various nucleophiles can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide involves its interaction with various molecular targets. In biological systems, it is believed to inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-1H-benzimidazol-5-amine: Another heterocyclic compound with potential biological activities.

    3-Methylmethcathinone: A synthetic cathinone with stimulant properties.

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: A synthetic cathinone with psychoactive properties

Uniqueness

1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

88839-01-4

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

1-(3-methylphenyl)-5-phenyl-1,2,4-triazole-3-carbothioamide

InChI

InChI=1S/C16H14N4S/c1-11-6-5-9-13(10-11)20-16(12-7-3-2-4-8-12)18-15(19-20)14(17)21/h2-10H,1H3,(H2,17,21)

InChI Key

IIFPBDSJGUIWEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC(=N2)C(=S)N)C3=CC=CC=C3

Origin of Product

United States

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